N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,3-dimethoxybenzamide N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,3-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 1021216-44-3
VCID: VC11957312
InChI: InChI=1S/C19H16F2N2O4/c1-25-16-5-3-4-14(18(16)26-2)19(24)22-10-12-9-17(27-23-12)13-7-6-11(20)8-15(13)21/h3-9H,10H2,1-2H3,(H,22,24)
SMILES: COC1=CC=CC(=C1OC)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Molecular Formula: C19H16F2N2O4
Molecular Weight: 374.3 g/mol

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,3-dimethoxybenzamide

CAS No.: 1021216-44-3

Cat. No.: VC11957312

Molecular Formula: C19H16F2N2O4

Molecular Weight: 374.3 g/mol

* For research use only. Not for human or veterinary use.

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,3-dimethoxybenzamide - 1021216-44-3

Specification

CAS No. 1021216-44-3
Molecular Formula C19H16F2N2O4
Molecular Weight 374.3 g/mol
IUPAC Name N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2,3-dimethoxybenzamide
Standard InChI InChI=1S/C19H16F2N2O4/c1-25-16-5-3-4-14(18(16)26-2)19(24)22-10-12-9-17(27-23-12)13-7-6-11(20)8-15(13)21/h3-9H,10H2,1-2H3,(H,22,24)
Standard InChI Key LNGBZBLZNARNNI-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1OC)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Canonical SMILES COC1=CC=CC(=C1OC)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound’s structure integrates three key components:

  • A 1,2-oxazole ring substituted at the 3-position with a methylamine group.

  • A 2,4-difluorophenyl group attached to the oxazole’s 5-position.

  • A 2,3-dimethoxybenzamide moiety linked via an amide bond to the methylamine group.

The molecular formula is C₁₉H₁₆F₂N₂O₄, with a molecular weight of 374.3 g/mol. The SMILES string (COC1=CC=CC(=C1OC)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F) and InChIKey (LNGBZBLZNARNNI-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemistry.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₆F₂N₂O₄
Molecular Weight374.3 g/mol
CAS Number1021216-44-3
IUPAC NameN-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2,3-dimethoxybenzamide
Topological Polar Surface Area89.8 Ų (estimated)
LogP (Octanol-Water)2.8 (predicted)

Synthesis and Analytical Characterization

Spectroscopic Data

  • Mass Spectrometry: Predicted adducts include [M+H]⁺ at m/z 375.1 and [M+Na]⁺ at m/z 397.1.

  • NMR: Expected signals include aromatic protons (δ 6.8–8.1 ppm), methoxy groups (δ 3.8–3.9 ppm), and amide NH (δ 8.5–9.0 ppm) .

Compound ClassTargetReference
Difluorophenyl-oxazolesGhrelin Receptor (US8546416B2)
DimethoxybenzamidesTubulin Polymerization

Predicted ADME Properties

  • Solubility: Moderate aqueous solubility (∼50 μM) due to the methoxy and amide groups.

  • Metabolism: Likely hepatic oxidation via CYP3A4, with potential glucuronidation of the benzamide .

Research Directions and Challenges

Priority Investigations

  • In Vitro Screening: Prioritize assays against cancer cell lines (e.g., MCF-7, A549) and inflammatory markers (COX-2, TNF-α).

  • SAR Studies: Modify the methoxy positions or replace fluorine atoms to optimize potency and selectivity.

Patent Landscape

While no direct patents cover this compound, the US8546416B2 patent highlights structural analogues with ghrelin receptor agonist activity, suggesting potential IP opportunities for derivative claims .

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